molecular formula C8H12ClNS B6259045 4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride CAS No. 58095-12-8

4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride

Cat. No.: B6259045
CAS No.: 58095-12-8
M. Wt: 189.7
InChI Key:
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Description

4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride is a chemical compound with the molecular formula C8H12ClNS. It is a hydrochloride salt form of 4,5,6,7-tetrahydro-1-benzothiophen-7-amine. This compound is known for its unique structure, which includes a benzothiophene ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable thiophene derivative with an amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride
  • 6,7-dihydrobenzo[b]thiophen-4-one

Uniqueness

4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride is unique due to its specific structure and the presence of the amine group at the 7-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

58095-12-8

Molecular Formula

C8H12ClNS

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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